N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, which is known for its strained nature, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The cyclopropane ring’s strained nature may also play a role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
Uniqueness
What sets N’-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide apart from similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C25H23BrN2O |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H23BrN2O/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(29)28-27-16-19-9-11-22(26)12-10-19/h3-14,16,23H,15H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
VCGJLYRJWCRKOU-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)Br)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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